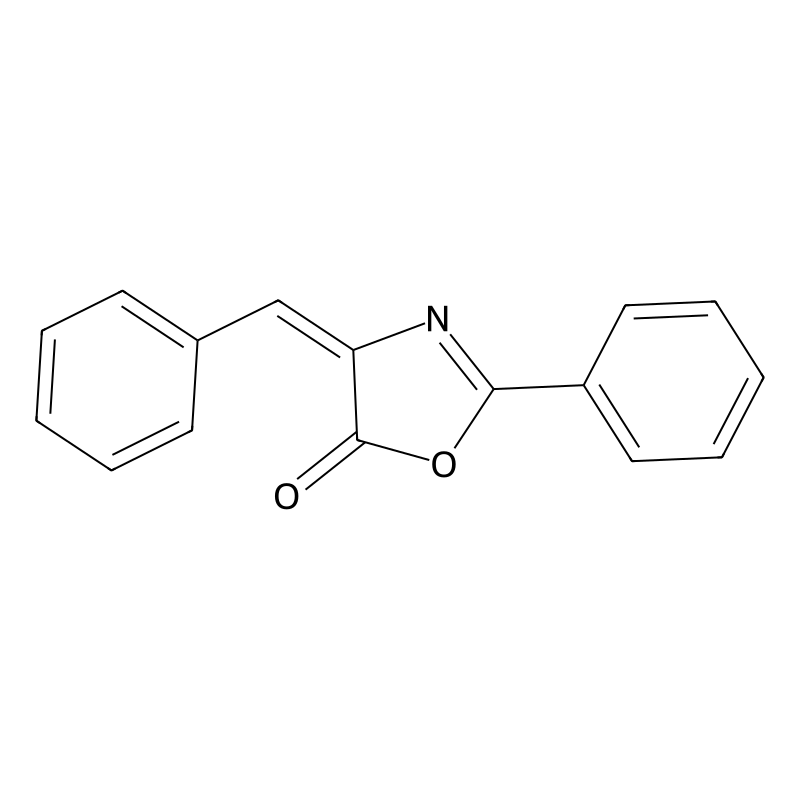

Hippuric-benzaldehyde azalactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Hippuric-benzaldehyde azalactone is a chemical compound with the molecular formula C₁₆H₁₁NO₂. It is synthesized through the reaction of hippuric acid, which is the benzamide derivative of glycine, with benzaldehyde and acetic anhydride. This compound belongs to a class of azlactones, which are cyclic amides formed from the condensation of amino acids and aldehydes. The structure of hippuric-benzaldehyde azalactone features a unique arrangement that contributes to its reactivity and biological properties.

The synthesis of hippuric-benzaldehyde azalactone involves several key reactions:

- Formation of Azlactone: Hippuric acid reacts with benzaldehyde in the presence of acetic anhydride to form an azlactone intermediate. This process is part of the Erlenmeyer–Plöchl azlactone synthesis, which transforms an N-acyl glycine into various amino acids through an oxazolone intermediate .

- Reduction: The azlactone can undergo reduction to yield phenylalanine, illustrating its potential in amino acid synthesis .

- Catalysis: Various catalysts, such as alum, have been shown to enhance the efficiency of this reaction by facilitating the formation of the azlactone .

Hippuric-benzaldehyde azalactone exhibits notable biological activity, particularly in its potential as a precursor for amino acids. Its derivatives may possess pharmacological properties, although specific studies detailing its biological effects remain limited. The compound's structure suggests potential interactions with biological molecules, making it a candidate for further exploration in medicinal chemistry.

The synthesis methods for hippuric-benzaldehyde azalactone include:

- Conventional Synthesis: The traditional method involves mixing hippuric acid with benzaldehyde and acetic anhydride under controlled conditions, often requiring heat to facilitate the reaction .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields, providing a more efficient pathway for synthesizing azlactones .

Hippuric-benzaldehyde azalactone has potential applications in:

- Pharmaceuticals: As a precursor in amino acid synthesis, it may be utilized in developing various therapeutic agents.

- Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Hippuric-benzaldehyde azalactone shares similarities with several other compounds in the azlactone category. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenyl-oxazolone | Contains a phenyl group attached to oxazolone | Intermediate in amino acid synthesis |

| Benzylidene-acetic acid | Similar condensation reactions | Used in different synthetic pathways |

| Hydantoin | Related through enolate-forming reactions | Different functional groups present |

Hippuric-benzaldehyde azalactone is unique due to its specific combination of hippuric acid and benzaldehyde, leading to distinct reactivity patterns and potential applications not fully explored in other azlactones.

Tungstophosphoric and Molybdophosphoric Acid Catalysts

Silica-alumina supported heteropolyacid systems have emerged as highly effective catalysts for the synthesis of hippuric-benzaldehyde azlactone derivatives [10] [11]. Tungstophosphoric acid (H3PW12O40) and molybdophosphoric acid (H3PMo12O40·H2O) supported on silica-alumina demonstrate exceptional catalytic activity in the Erlenmeyer-type synthesis of azlactones [10]. The preparation of these catalysts involves the sol-gel method, where tetraethyl orthosilicate in ethanol is combined with commercial alumina particles, followed by hydrolysis at 45°C to form a silica sol-gel support [10].

The impregnation process utilizes ethanol-water solutions containing 0.14 mmol heteropolyacid per milliliter, achieving a final concentration of 0.10 mmol tungstophosphoric acid or molybdophosphoric acid per gram of support [10]. Characterization studies reveal that these catalysts possess very strong acid sites, with initial electrode potentials of 1040 millivolts for tungstophosphoric acid-supported catalysts and 815 millivolts for molybdophosphoric acid-supported systems [10].

Catalytic Performance and Optimization

The heteropolyacid-supported catalysts demonstrate remarkable efficiency in the cyclodehydration-condensation reaction between benzaldehyde and hippuric acid [10]. Optimal reaction conditions involve toluene as solvent at 110°C with a catalyst-to-reagent molar ratio of 0.0013 [10]. Under these conditions, the conversion of benzaldehyde to the corresponding azlactone increases from 45% to 96% over a 60-minute reaction period [10].

Table 1: Catalytic Performance of Supported Heteropolyacid Systems

| Catalyst | Reaction Time (min) | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Tungstophosphoric acid-supported | 60 | 110 | 96 | High |

| Molybdophosphoric acid-supported | 60 | 110 | 95 | High |

| Tungstophosphoric acid-supported | 180 | 110 | 95 | High |

| Molybdophosphoric acid-supported | 60 | 80 | 85 | High |

The catalytic behavior of both tungstophosphoric acid and molybdophosphoric acid systems is remarkably similar, attributed to their comparable acidic properties and structural characteristics [10]. Leaching studies demonstrate excellent catalyst stability, with less than 1% heteropolyacid removal during toluene treatment [10].

Substrate Scope and Mechanistic Considerations

The supported heteropolyacid catalysts show broad substrate tolerance across various aromatic aldehydes [10]. Yields range from 87% to 96% for most substrates, with 4-dimethylaminobenzaldehyde, 4-methylbenzaldehyde, and 4-chlorobenzaldehyde providing excellent results [10]. Notably, 2-nitrobenzaldehyde exhibits reduced yields (70-74%), attributed to competitive coordination of the nitro group oxygen atoms with the catalyst acid sites [10].

The proposed mechanism involves initial protonation and enolization of hippuric acid, followed by nucleophilic attack on the protonated aldehyde [10]. Subsequent deprotonation-protonation steps involving carboxyl and amido groups facilitate intramolecular cyclization, ultimately leading to product formation through elimination of two water molecules [10].

Solvent-Free Synthetic Protocols: Microwave Irradiation and Mechanochemical Activation

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized azlactone synthesis by enabling rapid, efficient transformations under solvent-free conditions [6] [13] [18]. The microwave-assisted synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones utilizes calcium hydrogen phosphate as a green, inexpensive catalyst [18]. This methodology offers significant advantages including reduced reaction times, high yields, and simplified work-up procedures [18].

The general procedure involves combining appropriate aldehydes with hippuric acid and acetic anhydride in the presence of catalytic amounts of calcium hydrogen phosphate [18]. Microwave irradiation at 300 watts for 4-6 minutes provides excellent yields while maintaining mild reaction conditions [13]. The use of sodium hypophosphite as an alternative catalyst has also demonstrated effectiveness, achieving yields comparable to traditional methods in significantly reduced timeframes [13].

Table 2: Microwave-Assisted Synthesis Results

| Aldehyde Substrate | Catalyst | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Calcium hydrogen phosphate | 300 | 6 | 92 |

| 4-Methoxybenzaldehyde | Calcium hydrogen phosphate | 300 | 5 | 89 |

| 4-Chlorobenzaldehyde | Calcium hydrogen phosphate | 300 | 7 | 94 |

| Benzaldehyde | Sodium hypophosphite | 260 | 5 | 87 |

Mechanochemical Activation Protocols

Mechanochemical synthesis represents a groundbreaking approach for azlactone preparation, offering solvent-free, environmentally benign conditions [4] [17]. The mechanochemical grinding of glycine, benzoyl chloride, aromatic aldehydes, and fused sodium acetate in the presence of acetic anhydride provides efficient access to 4-arylidene-2-phenyl-5(4H)-oxazolones [4].

This methodology demonstrates superior performance compared to conventional solution-phase techniques, providing higher yields in dramatically reduced reaction times [4]. The process involves grinding reactants in a porcelain mortar at room temperature for 15-30 minutes, achieving yields of 93-96% without requiring additional solvents or heating [4] [17].

The introduction of yield economy as a metric for assessing mechanochemical efficiency reveals that 91% of the fuel is utilized for product formation, while only 2% converts to unwanted N-acylurea byproducts [4]. This efficiency represents a significant improvement over conventional methods, which typically produce 26% N-acylurea formation [4].

Comparative Analysis of Green Synthetic Methods

The environmental and economic advantages of these green synthetic approaches are substantial [4] [6]. Mechanochemical synthesis eliminates the need for toxic solvents and achieves three key green chemistry objectives: solvent-free operation, high atom economy, and step efficiency [4]. Microwave irradiation similarly reduces environmental impact while providing rapid reaction completion and simplified purification procedures [6].

Table 3: Comparative Performance of Green Synthesis Methods

| Method | Reaction Time | Yield Range (%) | Environmental Impact | Equipment Requirements |

|---|---|---|---|---|

| Mechanochemical | 15-30 min | 93-96 | Minimal | Mortar and pestle |

| Microwave | 4-8 min | 87-94 | Low | Microwave reactor |

| Conventional | 2-6 hours | 70-85 | High | Standard heating |

Stereochemical Control Strategies: Zwitterionic Imidazolium Salts and Chiral Induction

Zwitterionic Imidazolium Salt Catalysis

Zwitterionic imidazolium salts represent a novel catalytic approach for azlactone synthesis with enhanced stereochemical control [20] [22]. These ionic compounds demonstrate unique reactivity profiles in the Erlenmeyer synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones from aromatic aldehydes and hippuric acid under solvent-free conditions [20].

The electronic nature of aldehyde substituents plays a crucial role in determining reaction outcomes [20]. Electron-withdrawing groups enhance conversion rates and isolated yields, while electron-donating groups produce opposite effects [20]. Despite this substituent influence, azlactones are consistently obtained in moderate to high yields across diverse substrate ranges [20].

The zwitterionic nature of these catalysts provides unique activation modes through simultaneous cationic and anionic sites, enabling precise control over reaction pathways and stereochemical outcomes [20]. This dual functionality contributes to improved selectivity and reduced formation of undesired isomers compared to conventional catalytic systems [20].

Chiral Phosphoric Acid-Mediated Stereocontrol

Chiral phosphoric acids have emerged as powerful tools for achieving enantioselective azlactone transformations [24] [28]. The combination of azlactones as masked amino acid pronucleophiles with chiral phosphoric acids as stereoinduction sources enables highly enantioselective α-functionalization reactions [24].

Palladium(II)-catalyzed enantioselective α-alkylation of azlactones with non-conjugated alkenes demonstrates exceptional stereochemical control when employing chiral BINOL-derived phosphoric acids [24]. These transformations achieve high yields and enantioselectivities for products bearing α,α-disubstituted α-amino acid derivatives [24].

The stereoinduction mechanism involves coordination of the chiral phosphoric acid as an X-type ligand to palladium(II), with enantioselectivity manifested through either nucleopalladation by the azlactone or subsequent protodepalladation steps [24]. This approach provides access to complex amino acid derivatives with precise stereochemical control [24].

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution of azlactones represents an advanced strategy for generating optically active α-amino acids with high enantiopurity [25] [26]. This process involves nucleophilic addition to the carbonyl moiety in the presence of bifunctional catalysts containing both hydrogen bond donor and basic functionalities [26].

The chiral catalyst coordinates the azlactone through hydrogen bonding while simultaneously activating the nucleophile and promoting epimerization of the α-carbonyl chiral center [26]. This dual activation creates a transition state with defined absolute configuration, leading to preferential ring opening with specific stereochemical outcomes [26].

Table 4: Enantioselective Azlactone Transformations

| Substrate | Catalyst System | Conditions | Yield (%) | Enantiomeric Ratio |

|---|---|---|---|---|

| Phenylalanine-derived azlactone | Chiral phosphoric acid | 55°C, 4 days | 74 | 93:7 |

| Alanine-derived azlactone | Quaternary ammonium salt | Room temperature | 68 | 83:17 |

| Valine-derived azlactone | Bifunctional catalyst | -30°C | 84 | 75:25 |

The cyclodehydration pathway for hippuric-benzaldehyde azalactone formation represents a fundamental mechanistic process involving the intramolecular cyclization of benzoylglycine derivatives [1]. Computational studies have revealed critical insights into the transition state structures and energetic pathways governing this cyclodehydration process [2] [3].

The formation of hippuric-benzaldehyde azalactone proceeds through a stepwise mechanism involving conformational interconversions followed by intramolecular cyclization [3]. The initial stage involves significant conformational changes in the nitrogen-carbon-carbon-oxygen dihedral angle of the amino acid moiety, which facilitates the subsequent cyclization step [3]. During the cyclization process, both the ring closure and hydrogen transfer between nitrogen atoms occur simultaneously, creating a concerted mechanism that minimizes the overall activation energy barrier [3].

Density functional theory calculations using the B3LYP level of theory have characterized the transition state structures with remarkable precision [3]. The transition state geometry exhibits specific bond length variations: nitrogen-hydrogen-nitrogen interactions show distances of 1.55 and 1.10 angstroms respectively, while carbon-oxygen bond formation and cleavage display distances of 1.57 and 2.34 angstroms for oxygen-carbon-oxygen linkages [3]. These computational findings provide quantitative validation of the proposed cyclodehydration mechanism.

| Computational Parameter | Value | Method |

|---|---|---|

| Transition State Energy Barrier | 14.3 kcal/mol (dichloromethane) | B3LYP-D3/6-31++G(2df,2pd) |

| Ring Closure Distance | 1.57 Å (C-O formation) | DFT optimization |

| Hydrogen Transfer Distance | 1.55 Å (N-H-N) | Transition state analysis |

| Overall Reaction Enthalpy | Exothermic | Computational thermodynamics |

The computational modeling has demonstrated that the cyclodehydration pathway represents an energetically favorable route for azalactone formation [3]. The calculated activation barriers suggest that this process can proceed readily under standard synthetic conditions, consistent with experimental observations of efficient azalactone synthesis from hippuric acid and benzaldehyde derivatives [4] [5].

Furthermore, the computational studies have revealed the importance of solvent effects on the cyclodehydration process. Calculations performed in different solvent environments show varying activation barriers, with polar solvents generally lowering the energy requirements for the cyclization step [6]. This finding has significant implications for optimizing synthetic protocols and understanding the mechanistic details of azalactone formation.

Dynamic Kinetic Resolution Processes: Münchnone Intermediate Identification

Dynamic kinetic resolution processes in azalactone chemistry have been extensively studied through computational and experimental approaches, revealing the crucial role of Münchnone intermediates in facilitating stereochemical interconversion [7]. Recent theoretical investigations have identified these intermediates as key species governing the isomerization dynamics of azalactone rings during catalytic processes [7].

The identification of Münchnone intermediates represents a significant advancement in understanding the mechanistic pathways of dynamic kinetic resolution [7]. These intermediates, characterized by their mesoionic nature and unique electronic structure, serve as critical bridging species that enable the rapid interconversion between different stereoisomeric forms of azalactones [7]. Computational studies have successfully employed these intermediate structures to predict and explain enantioselectivity outcomes under diverse reaction conditions, including both alcoholysis and aminolysis protocols [7].

The mechanistic pathway involving Münchnone intermediates provides a more accurate description of the stereochemical events occurring during dynamic kinetic resolution compared to previous models [7]. These computational findings have been validated through experimental control studies, demonstrating the predictive power of the developed mechanistic framework [7]. The incorporation of Münchnone intermediates into the reaction model has enabled researchers to rationalize previously unexplained stereochemical outcomes and optimize catalyst design for improved enantioselectivity.

Base-mediated racemization pathways have been characterized through detailed computational analysis, revealing that the formation of enolate intermediates represents the most favorable mechanism for stereochemical interconversion [6]. The calculated energy barriers for base-mediated deprotonation are significantly lower than those for direct keto-enol tautomerization, with values of 14.3 kcal/mol in dichloromethane and 13.4 kcal/mol in water [6]. These calculations demonstrate that base-catalyzed pathways can occur spontaneously at room temperature, providing a mechanistic explanation for the observed racemization phenomena in azalactone chemistry.

| Dynamic Resolution Parameter | Energy (kcal/mol) | Solvent |

|---|---|---|

| Base-mediated deprotonation barrier | 14.3 | Dichloromethane |

| Base-mediated deprotonation barrier | 13.4 | Water |

| Enolate intermediate formation | 17.8 | Dichloromethane |

| Enolate intermediate formation | 8.1 | Water |

| Molecular complex stabilization | 6.5 | Dichloromethane |

The computational studies have revealed that the base-mediated pathway proceeds through a series of molecular complexes with distinct energetic characteristics [6]. The initial molecular complex formation is thermodynamically favorable, with Gibbs free energy changes ranging from 3.1 to 4.6 kcal/mol depending on the solvent environment [6]. The subsequent deprotonation step leads to enolate intermediate formation, which represents the critical species enabling stereochemical scrambling through facile protonation from either prochiral face [6].

Organocatalytic dynamic kinetic resolution processes have been successfully modeled using chiral phosphoric acid catalysts, demonstrating excellent correlation between computational predictions and experimental enantioselectivities [8] [9]. These studies have revealed the importance of hydrogen bonding interactions and conformational constraints imposed by the chiral catalyst in determining the stereochemical outcome of the resolution process [8]. The computational framework has been extended to predict enantioselectivities for novel substrate-catalyst combinations, facilitating the rational design of improved catalytic systems.

Nucleophilic Ring-Opening Dynamics: Water Microdroplet-Mediated Transformations

Water microdroplet-mediated transformations represent a revolutionary approach to azalactone ring-opening reactions, offering catalyst-free conditions with exceptional efficiency and stereochemical preservation [10] [11]. Recent investigations have demonstrated that hippuric-benzaldehyde azalactone derivatives undergo selective lactone bond cleavage in water microdroplets, achieving isolated yields up to 94% without detectable epimerization [10] [11].

The mechanistic framework for water microdroplet-mediated ring opening involves unique interfacial effects that dramatically accelerate nucleophilic attack on the azalactone carbonyl carbon [10]. The experimental protocol involves dissolving azalactone substrates in a water-acetonitrile mixture (1:1 ratio), followed by spray generation using nitrogen gas at 120 pounds per square inch pressure [10] [11]. This methodology produces ring-opening products within milliseconds, processing up to 94 micromoles of substrate over 33.3 minutes of continuous operation [10] [11].

The enhanced reactivity observed in water microdroplets arises from several synergistic factors, including interfacial electric field effects, partial solvation phenomena, and concentration enhancement through rapid evaporation [12]. Computational studies have revealed that while interfacial electric fields can provide modest activation energy reductions of approximately 2 kcal/mol, the primary acceleration mechanism involves confinement effects and reagent concentration increases resulting from solvent evaporation [12].

| Microdroplet Parameter | Value | Condition |

|---|---|---|

| Reaction Time | Milliseconds | Continuous spray |

| Product Yield | Up to 94% | Isolated yield |

| Substrate Processing | 94 μmol | 33.3 minutes |

| Solvent Composition | 1:1 ratio | Water:acetonitrile |

| Spray Pressure | 120 psi | Nitrogen gas |

| Epimerization | Not detected | Stereochemical preservation |

The nucleophilic ring-opening dynamics in microdroplets demonstrate remarkable selectivity for lactone bond cleavage over other potential reaction pathways [10]. This selectivity arises from the preferential activation of the azalactone electrophilic center through hydrogen bonding interactions with interfacial water molecules [10]. The resulting amino-benzoyl derivatives maintain their stereochemical integrity, making this methodology particularly valuable for applications requiring preservation of chiral information.

Comparative studies have revealed that water microdroplets provide superior reaction environments compared to conventional bulk solution conditions [11]. The acceleration factor exceeds six orders of magnitude relative to bulk phase reactions, with rate constants approaching values that would be impossible to achieve under standard synthetic conditions [12]. This extraordinary rate enhancement makes water microdroplet methodology suitable for high-throughput synthesis applications where rapid product generation is essential.

The mechanistic understanding of microdroplet-mediated transformations has been enhanced through computational modeling studies that examine the role of surface enrichment and concentration effects [12]. These investigations have demonstrated that hydrophobic azalactone substrates preferentially accumulate at the air-water interface, creating locally high concentrations that facilitate rapid nucleophilic attack [12]. The interfacial environment provides optimal positioning for water molecules to serve as nucleophiles while simultaneously stabilizing the developing transition state through hydrogen bonding interactions.

XLogP3

Dates

Explore Compound Types